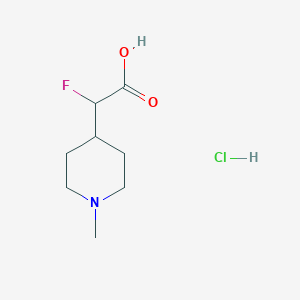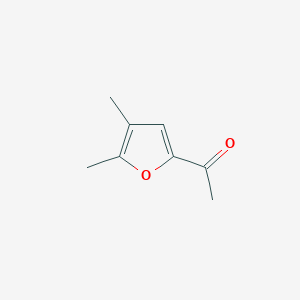
5-Acetyl-2,3-Dimethylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2,3-dimethylfuran: is a chemical compound belonging to the class of furans. It is characterized by a furan ring substituted with acetyl and methyl groups at specific positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Acetyl-2,3-dimethylfuran is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential mutagenic properties. It is also used as a flavoring agent due to its unique aroma .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new antibacterial agents .
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavorings. It is also a key intermediate in the synthesis of various fine chemicals .
Wirkmechanismus
Target of Action
5-Acetyl-2,3-dimethylfuran is a chemical compound that primarily targets the olfactory receptors as a flavoring agent . It is used to improve the taste or odor of food .
Mode of Action
The mode of action of this compound involves interaction with olfactory receptors. When inhaled or ingested, it binds to these receptors, triggering a signal transduction pathway that results in the perception of a specific taste or smell .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in sensory perception. The compound’s interaction with olfactory receptors can influence the signaling pathways associated with taste and smell .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of sensory experiences. By interacting with olfactory receptors, it can enhance the perception of certain tastes or smells .
Biochemische Analyse
Biochemical Properties
It is known to be a plant metabolite and has been used as a flavouring agent
Cellular Effects
It is known that furan and its derivatives can be hepatotoxic in rats and mice, with cholangiofibrosis in rats and hepatocellular adenomas/carcinomas in mice being the most prominent effects
Molecular Mechanism
Furan, a related compound, is known to undergo epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Acetyl-2,3-dimethylfuran can be synthesized through several methods. One common method involves the reaction of 2,3-dimethylfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at ambient temperature over 48 hours .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetyl-2,3-dimethylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over catalysts such as palladium on carbon.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Ethyl-substituted furans.
Substitution: Halogenated furans.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylfuran: A furan derivative with similar structural features but lacking the acetyl group.
3-Acetyl-2,5-dimethylfuran: Another furan derivative with acetyl and methyl substitutions at different positions.
Uniqueness: 5-Acetyl-2,3-dimethylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its acetyl group at the 5-position and methyl groups at the 2 and 3 positions make it a valuable compound for various applications in synthesis and research .
Eigenschaften
IUPAC Name |
1-(4,5-dimethylfuran-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGQDZWQYUQIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2556827.png)
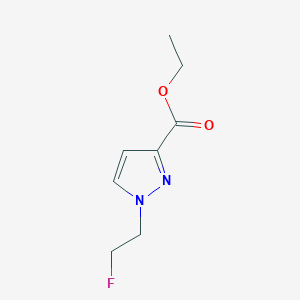
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2556834.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(4-bromophenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2556837.png)

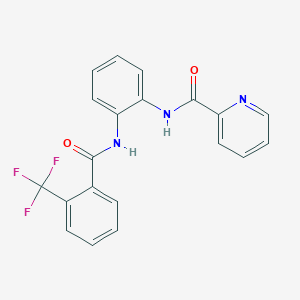
![2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2556840.png)
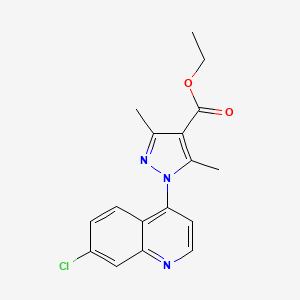
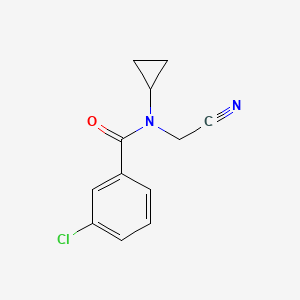
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2556843.png)
